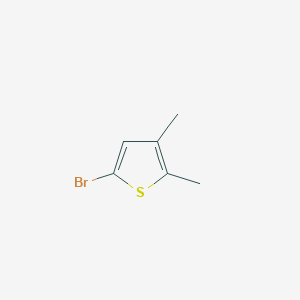

5-Bromo-2,3-dimethylthiophene

Description

Properties

IUPAC Name |

5-bromo-2,3-dimethylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-4-3-6(7)8-5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKLUJWBTPVWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dimethylthiophene typically involves the bromination of 2,3-dimethylthiophene. One common method is as follows :

Starting Material: 2,3-Dimethylthiophene.

Reagent: N-Bromosuccinimide (NBS).

Solvent: Glacial acetic acid.

Reaction Conditions: The reaction mixture is heated to 50°C for 10 minutes.

The reaction proceeds as follows:

2,3-Dimethylthiophene+N-Bromosuccinimide→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dimethylthiophene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl or polyaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

Substitution: 5-Methoxy-2,3-dimethylthiophene.

Oxidation: this compound sulfoxide.

Coupling: 5,5’-Bis(2,3-dimethylthiophene).

Scientific Research Applications

5-Bromo-2,3-dimethylthiophene has several applications in scientific research:

Organic Semiconductors: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Material Science: Acts as a building block for the synthesis of advanced materials with unique electronic properties.

Medicinal Chemistry: Explored for its potential in drug discovery and development due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylthiophene depends on its application. In organic semiconductors, it functions by facilitating charge transport through its conjugated system. The bromine atom can also participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

2,3-Dibromo-5-methylthiophene

Molecular Formula : C₅H₄Br₂S

Molecular Weight : 255.96 g/mol

Boiling Point : 76–78°C (0.75 mmHg)

Key Differences :

- Structure : Contains two bromine atoms at the 2- and 3-positions, compared to one bromine in 5-Bromo-2,3-dimethylthiophene.

- In contrast, the methyl groups in this compound provide electron-donating effects, favoring electrophilic substitutions at the 4-position .

- Synthesis : Bromination of 2-methylthiophene proceeds efficiently, yielding 2,3-dibromo-5-methylthiophene in 84% yield, whereas this compound’s synthesis may require stringent conditions to avoid over-bromination .

| Compound | Bromine Atoms | Methyl Groups | Boiling Point (°C) | Yield in Synthesis |

|---|---|---|---|---|

| This compound | 1 | 2 | Not reported | Likely lower |

| 2,3-Dibromo-5-methylthiophene | 2 | 1 | 76–78 (0.75 mmHg) | 84% |

5-Bromo-2,3-dimethylindole

Molecular Formula : C₁₀H₁₀BrN

Molecular Weight : 224.10 g/mol

Key Differences :

- Heteroatom : Indole contains a nitrogen atom, imparting basicity and distinct electronic properties compared to thiophene’s sulfur.

- Reactivity : The nitrogen in indole facilitates electrophilic substitution at the 4- and 6-positions, whereas thiophene derivatives react preferentially at the 4-position due to sulfur’s electron-donating resonance effects .

- Applications : Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs), while brominated thiophenes are more common in materials science (e.g., conductive polymers) .

5-Bromo-2,3-dihydrobenzo[b]furan

Molecular Formula : C₈H₇BrO

Molecular Weight : 199.05 g/mol

Key Differences :

- Ring Saturation : The dihydrobenzo[b]furan structure includes a partially saturated oxygen-containing ring, reducing aromaticity compared to fully aromatic thiophenes.

- Electronic Effects : Oxygen’s electronegativity decreases electron density, making this compound less reactive in electrophilic substitutions than this compound .

5-Iodo-2,3-dimethylindole

Molecular Formula : C₁₀H₁₀IN

Molecular Weight : 271.10 g/mol

Key Differences :

- Bond Strength : The weaker C–I bond (vs. C–Br) enhances reactivity in metal-catalyzed cross-couplings (e.g., Ullmann or Buchwald-Hartwig reactions) .

Stability and Commercial Considerations

This compound’s discontinuation in commercial catalogs () contrasts with the availability of analogs like 2,3-dibromo-5-methylthiophene. This may reflect challenges in large-scale synthesis or stability during storage, possibly due to sensitivity to light, moisture, or thermal decomposition. In contrast, 2,3-dibromo-5-methylthiophene’s robust synthesis (84% yield) and well-characterized properties make it a more practical choice for industrial applications .

Biological Activity

5-Bromo-2,3-dimethylthiophene is a substituted thiophene compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and material science. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential applications in organic electronics.

Chemical Structure and Properties

This compound has the molecular formula C_6H_6BrS and features a thiophene ring with a bromine atom and two methyl groups at the 2 and 3 positions. The presence of bromine enhances its reactivity and stability compared to other thiophene derivatives, which can influence its biological activity.

| Compound | Molecular Formula | Substituents | Biological Activity |

|---|---|---|---|

| This compound | C_6H_6BrS | Br at position 5, CH₃ at 2 & 3 | Antimicrobial, anti-inflammatory |

| 2,3-Dimethylthiophene | C_6H_8S | No halogen substitution | More reactive due to lack of bromine |

| 5-Chloro-2,3-dimethylthiophene | C_6H_6ClS | Cl instead of Br | Different electronic properties |

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit activity against various bacterial strains. In a comparative analysis using paper disk diffusion methods, several thiophene derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Case Study:

A study evaluated the antibacterial activity of synthesized thiophenes against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited notable inhibition zones comparable to standard antibiotics like amoxicillin .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of thiophenes. Research has identified that certain bromothiophenes can inhibit prostaglandin synthesis, which is crucial in inflammatory responses. A patent describes compounds related to this compound that showed efficacy in treating conditions like arthritis due to their anti-inflammatory properties .

Research Findings:

In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including bromination reactions using N-bromosuccinimide (NBS) in dichloromethane as a solvent. This method allows for high regioselectivity and yields functionalized thiophenes suitable for further applications in organic synthesis.

Potential Applications in Organic Electronics

Due to its unique electronic properties, this compound is being explored for use in organic electronic devices such as field-effect transistors (FETs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it an attractive candidate for these applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Bromo-2,3-dimethylthiophene?

- Methodology : A common approach involves bromination of 2,3-dimethylthiophene using bromine (Br₂) in a non-polar solvent like benzene or CCl₄ under controlled temperatures (0–25°C). For regioselective bromination, directing groups or steric effects from methyl substituents guide bromine to the 5-position. Purification typically employs vacuum distillation or column chromatography. Yield optimization may require adjusting reaction time and stoichiometry .

Q. How is the structure of this compound characterized?

- Methodology :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm stereochemistry and bond lengths .

- NMR : Key signals include δ ~2.4–2.6 ppm (methyl groups) and δ ~6.5–7.5 ppm (thiophene protons). Bromine’s electronegativity deshields adjacent protons .

- IR : Peaks at ~2900 cm⁻¹ (C-H stretch in methyl) and ~1540–1440 cm⁻¹ (aromatic C=C) confirm functional groups .

Q. What are common chemical reactions involving this compound?

- Methodology :

- Nucleophilic substitution : Bromine at the 5-position reacts with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, THF) at 60–80°C .

- Cross-coupling : Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) links the thiophene core to aryl/heteroaryl boronic acids .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Methodology : Steric and electronic factors dominate. Methyl groups at 2,3-positions direct bromine to the 5-position via steric hindrance. Computational tools (DFT) predict reaction pathways by analyzing electron density and frontier orbitals. Experimental validation involves monitoring intermediates via LC-MS .

Q. What protocols mitigate instability during synthesis and storage?

- Methodology :

- Storage : Store at ≤4°C in amber vials to prevent photodegradation. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation .

- Derivatization : Convert unstable intermediates (e.g., aminothiophenes) to stable derivatives (e.g., acetamides) immediately after synthesis .

Q. How to resolve contradictions in reported reaction yields or conditions?

- Methodology : Systematically compare variables (solvent polarity, catalyst loading, temperature) across studies. Replicate experiments with controls and analyze via ANOVA. For example, bromination yields vary with solvent (benzene vs. CCl₄) due to polarity effects on intermediate stability .

Q. What computational methods predict reactivity or applications in materials science?

- Methodology :

- DFT : Calculate HOMO/LUMO energies to assess electron transport properties for organic electronics (e.g., OLEDs).

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) for drug discovery .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use fume hoods and PPE (gloves, goggles) due to bromine’s toxicity. Monitor air quality for volatile byproducts (HBr). Dispose of waste via halogen-specific protocols .

Q. How is this compound applied in materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.